molecular formula C14H9Cl2N B1209525 2,2-bis(4-chlorophenyl)acetonitrile CAS No. 20968-04-1

2,2-bis(4-chlorophenyl)acetonitrile

Cat. No.: B1209525
CAS No.: 20968-04-1
M. Wt: 262.1 g/mol
InChI Key: FOWHYJUXPOOLJN-UHFFFAOYSA-N
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Description

It is a white to pale yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide, but only slightly soluble in water . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

Bis(P-chlorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of its formation and interactions within biological systems. It is known to interact with various enzymes and proteins involved in the degradation of DDT. For instance, in anaerobic conditions, bis(P-chlorophenyl)acetonitrile is formed from DDT through the action of microbial enzymes present in sewage sludge . These interactions highlight the compound’s role in the environmental breakdown of persistent organic pollutants.

Cellular Effects

Bis(P-chlorophenyl)acetonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways and altering gene expression. Studies have shown that exposure to bis(P-chlorophenyl)acetonitrile can lead to changes in cellular metabolism, potentially disrupting normal cellular functions . These effects are particularly relevant in the context of environmental exposure and the potential impact on human health.

Molecular Mechanism

The molecular mechanism of bis(P-chlorophenyl)acetonitrile involves its interaction with biomolecules at the cellular level. It is known to bind to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. Additionally, bis(P-chlorophenyl)acetonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biological effects and potential toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(P-chlorophenyl)acetonitrile have been studied over time to understand its stability and degradation. The compound has been found to be relatively stable under anaerobic conditions, with minimal degradation observed over extended periods . Long-term studies have shown that bis(P-chlorophenyl)acetonitrile can persist in the environment, leading to prolonged exposure and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of bis(P-chlorophenyl)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have shown that high doses of bis(P-chlorophenyl)acetonitrile can cause adverse effects, including disruption of metabolic processes and potential toxicity . Understanding the dosage effects is crucial for assessing the risk associated with exposure to this compound.

Metabolic Pathways

Bis(P-chlorophenyl)acetonitrile is involved in several metabolic pathways, particularly those related to the degradation of DDT. It interacts with enzymes such as dehydrochlorinases and reductases, which facilitate its formation and further breakdown . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, highlighting the compound’s role in environmental and biochemical processes.

Transport and Distribution

Within cells and tissues, bis(P-chlorophenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of bis(P-chlorophenyl)acetonitrile is essential for assessing its potential impact on cellular function and overall toxicity.

Subcellular Localization

The subcellular localization of bis(P-chlorophenyl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . Studies have shown that bis(P-chlorophenyl)acetonitrile can accumulate in certain organelles, potentially leading to localized effects and toxicity.

Preparation Methods

2,2-bis(4-chlorophenyl)acetonitrile is typically synthesized through the reaction of P-chlorophenylacetonitrile with cyanide compounds. One common method involves the reaction of P-chlorophenylacetone with sodium cyanide in an organic solvent such as acetonitrile . The reaction is carried out under controlled temperature and stirring conditions to ensure complete conversion. After the reaction is complete, the product is purified through crystallization, filtration, and drying .

Chemical Reactions Analysis

2,2-bis(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHYJUXPOOLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175144
Record name p,p'-Ddcn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20968-04-1
Record name p,p'-Ddcn
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Ddcn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) formed in the environment?

A1: Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) is formed through the anaerobic degradation of the pesticide DDT [, ]. This process has been observed in environments like anaerobic digested sewage sludge and lake sediment. The exact mechanism of conversion from DDT to p,p'-DDCN under these conditions is still being investigated.

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